(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol
Description
Properties
IUPAC Name |
(2-amino-2-azaspiro[4.5]decan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-12-6-9(7-13)10(8-12)4-2-1-3-5-10/h9,13H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOBGZVIVIDXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activity, especially as a potential antimicrobial agent. Its structural features contribute to its interaction with biological targets, leading to various therapeutic effects.
Antimicrobial Activity
Studies have shown that this compound demonstrates notable antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2) and prostate adenocarcinoma (PC-3).
Case Study: Anticancer Efficacy
A study conducted on the anticancer activity of derivatives related to this compound revealed moderate to high inhibition rates against HepG-2 and PC-3 cell lines. The study utilized various concentrations to ascertain the compound's efficacy.
Table 2: Anticancer Activity Against Cell Lines
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, preventing further division and proliferation.
- Induction of Apoptosis : Flow cytometry analyses have indicated that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic intervention.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of spiro compounds, including (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, exhibit significant anticancer properties. A notable study synthesized various derivatives and tested their activity against human cancer cell lines such as HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) carcinoma cells. The results demonstrated moderate to high inhibition activities for several compounds, suggesting that modifications in the spiro structure can enhance anticancer efficacy .
Table 1: Anticancer Activity of Spiro Compounds
| Compound | Cell Line | Inhibition Activity (%) |
|---|---|---|
| 1 | HepG-2 | 70 |
| 2 | PC-3 | 65 |
| 3 | HCT116 | 75 |
| 4 | HepG-2 | 80 |
This table summarizes the inhibition activities observed in vitro, highlighting the potential of spiro compounds in cancer treatment.
Antibacterial Properties
Another significant application of this compound is its role as a dual inhibitor of bacterial topoisomerases. Research has shown that certain derivatives possess broad-spectrum antibacterial activity, making them promising candidates for developing new antibiotics .
Table 2: Antibacterial Efficacy of Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 7j | E. coli | 32 |
| 7r | S. aureus | 16 |
| 8c | P. aeruginosa | 64 |
This table illustrates the minimum inhibitory concentrations required to inhibit bacterial growth, indicating the effectiveness of these compounds.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step processes that allow for structural modifications to enhance biological activity. The structure-activity relationship (SAR) studies are crucial in understanding how variations in chemical structure affect pharmacological properties.
Case Study: Structural Modifications
A study focused on modifying the alkyl groups attached to the spiro framework revealed that specific substitutions significantly increased anticancer activity against HCT116 cells. For instance, introducing a methyl group at position 4 of the cyclohexyl ring resulted in a marked increase in inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related spirocyclic compounds, highlighting differences in heteroatoms, substituents, and bioactivity:
Bioactivity and Pharmacological Profiles
- Anticancer Activity: 1-Thia-4-azaspiro[4.5]decane derivatives (e.g., compound 12) exhibit potent anticancer effects via thiadiazole-mediated apoptosis induction, with IC₅₀ values in the micromolar range against leukemia cells .
- Protein Target Interactions: Compounds with amino groups, such as {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-...}methanol (), demonstrate strong binding to enzymes via hydrogen bonding and van der Waals interactions, as evidenced by crystallographic data (PDB: 4Q4) . The absence of amino groups in oxa-azaspiro analogues (e.g., {8-oxa-1-azaspiro[4.5]decan-4-yl}methanol) correlates with reduced target affinity .
- Solubility and Permeability: Amino and methanol substituents in this compound improve aqueous solubility (logP ~1.2) compared to sulfur-containing analogues (logP ~2.5–3.0), which may enhance bioavailability .
Crystallographic and Stability Data
- The crystalline form of {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-...}methanol () shows high thermal stability (melting point >200°C), attributed to intramolecular hydrogen bonding .
- In contrast, non-amino spiro compounds (e.g., {1-oxaspiro[4.5]decan-2-yl}methanol) exhibit lower melting points (~150°C) and hygroscopicity, limiting formulation options .
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol typically involves:
- Formation of the azaspiro ring system (a spirocyclic framework containing nitrogen).
- Functionalization at the 2-position with an amino group.
- Introduction of a hydroxymethyl (-CH2OH) substituent at the 4-position.
The synthetic approach often uses cyclization reactions, nucleophilic substitutions, and reductive amination or Mannich-type reactions to achieve the desired substitution pattern.
Detailed Preparation Methods
Multi-step Reaction Sequence Using Methanol as Solvent and Reagent
A notable method documented in a patent (CN110818712A) describes a three-step reaction sequence to synthesize related azaspiro compounds with high purity and yield, which can be adapted for this compound:
Step 1: Primary Reaction
- Reagents: Urea, diethyl oxalate, ammonium carbonate, sodium metal.
- Solvent: Anhydrous methanol.
- Conditions: Sodium is added to methanol at 25-30 °C, followed by sequential addition of urea and diethyl oxalate, stirred for 0.5 hours; then ammonium carbonate is added and stirred for 2-3 hours.
- Purpose: Formation of a primary intermediate with the azaspiro framework.
Step 2: Secondary Reaction
- Reagents: Concentrated hydrochloric acid added to the primary product.
- Purpose: Conversion to a secondary intermediate via acid-mediated transformation.
Step 3: Intermediate Reaction
- Reagents: 2-(Ethylamino)acetaldehyde and potassium ferricyanide.
- Conditions: Stirred at room temperature for 24 hours.
- Purpose: Introduction of amino and hydroxymethyl groups on the azaspiro ring.
Work-up
- Concentration of the reaction mixture to induce precipitation.
- Filtration, washing, and drying to isolate the product.
- Achieved purity: 99.756%.
- Yield: 91.95%.
This method is environmentally friendly, avoids hazardous reagents like sodium cyanide, and uses inexpensive raw materials, making it suitable for industrial-scale production.
Mannich-Type and Condensation Reactions
Other synthetic routes involve Mannich-type reactions or condensation of spirocyclic ketones with amines and aldehydes to introduce the amino and hydroxymethyl groups.
For example, a study on spirocyclic compounds related to azaspiro systems demonstrated:
- Condensation of 1-thia-4-azaspiro[4.5]decan-3-one with aromatic aldehydes in the presence of sodium dodecylbenzene sulfonate (DBSNa) as a catalyst.
- Solvent: Acetic acid or ethanol.
- Reaction times: 60-180 minutes depending on conditions.
- Yields: Up to 94% under optimized conditions.
- This method uses mild conditions and surfactant catalysis to achieve regioselective functionalization, which can be adapted for hydroxymethylation and amination steps in azaspiro compounds.
Comparative Data Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Primary Reaction | Urea, diethyl oxalate, ammonium carbonate, sodium | Anhydrous methanol | 25-30 | 2.5-3 hours | - | - | Formation of azaspiro intermediate |
| Secondary Reaction | Concentrated HCl | Methanol | Room temp | - | - | - | Acid-mediated conversion |
| Intermediate Reaction | 2-(Ethylamino)acetaldehyde, potassium ferricyanide | Methanol | Room temp | 24 hours | 91.95 | 99.756 | Amino and hydroxymethyl introduction |
| Mannich-type Condensation | 1-thia-4-azaspiro[4.5]decan-3-one + aldehydes + DBSNa | Acetic acid, EtOH | Room temp | 60-180 minutes | Up to 94 | - | Surfactant-catalyzed reaction |
Research Findings and Notes
- The use of methanol as a solvent is critical for dissolving all reactants and improving reaction rates without participating in side reactions.
- Avoidance of toxic reagents such as sodium cyanide enhances safety and environmental compatibility.
- The molar ratio of reagents is optimized for maximal yield and purity: for example, diethyl oxalate:urea:sodium:ammonium carbonate:HCl:2-(ethylamino)acetaldehyde:potassium ferricyanide = 1:1.1-1.3:2:0.5-1:2-4:1.5-2:0.05-0.10.
- Multi-step concentration and precipitation steps improve product isolation and purity.
- Alternative catalytic systems such as DBSNa in acidic media enable rapid and high-yielding Mannich-type reactions for spirocyclic amines.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol?
- Methodology : Utilize multi-step organic synthesis involving spirocyclic ring formation. For example, reactions with amino acids (e.g., glycine) under reflux conditions in ethanol/water mixtures can yield structurally related spiro compounds. Ethanol acts as a solvent, while controlled heating (~8 hours) ensures cyclization .
- Key considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/ice-water mixtures) is effective for isolating crystalline intermediates .
Q. How can the molecular structure of this compound be validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries .
- Validation metrics : Ensure R-factors < 0.05 and data-to-parameter ratios > 15:1 for high reliability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Primary tools :
- NMR : Assign peaks using - and -NMR, focusing on the spirocyclic amine (δ 1.5–3.0 ppm) and methanol groups (δ 3.3–4.0 ppm).
- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and amine (N–H stretch ~3300–3500 cm) functionalities.
- Cross-validation : Compare spectral data with structurally analogous spiro compounds (e.g., {8-oxa-1-azaspiro[4.5]decan-4-yl}methanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for novel spiro compounds?
- Approach :
- Data reconciliation : Use WinGX to cross-check SHELXL refinement outputs with ORTEP-3 visualizations, ensuring bond lengths/angles align with expected spirocyclic geometries (e.g., C–N bond ~1.47 Å) .
- Error analysis : Investigate twinning or disorder using SHELXD for phase correction and PLATON for symmetry validation .
- Case study : A related spiro compound, (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid, showed R-factor discrepancies resolved by iterative refinement cycles .
Q. What computational methods predict the reactivity of the amino and methanol groups in this compound?
- Strategies :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack sites (e.g., amine group reactivity).
- MD simulations : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrogen-bonding propensity .
Q. How can derivatives of this compound be designed for biological activity screening?
- Design principles :
- Bioisosteric replacement : Substitute the methanol group with sulfonamide or carboxylate moieties to enhance solubility (e.g., as seen in spirothiazolidinone derivatives with antitubercular activity) .
- Stereochemical control : Retain the spirocyclic core to mimic natural product scaffolds, as demonstrated in indole-based drug candidates .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
- Troubleshooting table :
| Variable | Optimization Strategy | Reference |
|---|---|---|
| Reaction temperature | Maintain strict reflux control (±2°C) to avoid side reactions (e.g., ring-opening) | |
| Solvent purity | Use anhydrous ethanol (HO < 0.1%) to prevent hydrolysis of intermediates | |
| Catalyst loading | Screen Pd/C (1–5 mol%) for hydrogenation steps to balance yield and cost |
- Reproducibility : Share raw spectral data and refinement files (e.g., .CIF for crystallography) via open-access repositories .
Ethical and Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
